molecular formula C24H22FN3O6 B14886605 (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate

Cat. No.: B14886605
M. Wt: 467.4 g/mol
InChI Key: DTWACZZPIWZBGO-PDKZGUECSA-N
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Description

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate is a complex organic compound that features a tetrahydrofuran ring substituted with various functional groups, including a benzamido group, a fluoro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the benzamido group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

    Esterification to form the benzoate: This can be done using benzoic acid and a suitable esterification reagent like DCC or EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential biological activity.

Biology

    Biochemical studies: It may be used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Material science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-chloro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate: Similar structure with a chloro group instead of a fluoro group.

    (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-bromo-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate: Similar structure with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl benzoate may confer unique properties such as increased metabolic stability and altered binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C24H22FN3O6

Molecular Weight

467.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] benzoate

InChI

InChI=1S/C24H22FN3O6/c1-24(25)19(34-21(31)16-10-6-3-7-11-16)17(14-29)33-22(24)28-13-12-18(27-23(28)32)26-20(30)15-8-4-2-5-9-15/h2-13,17,19,22,29H,14H2,1H3,(H,26,27,30,32)/t17-,19-,22-,24-/m1/s1

InChI Key

DTWACZZPIWZBGO-PDKZGUECSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4)F

Origin of Product

United States

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